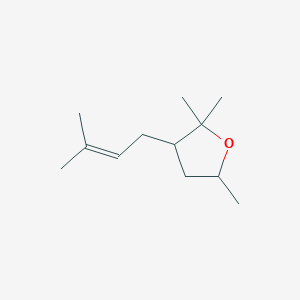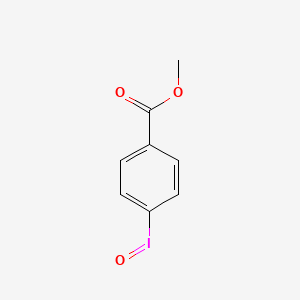
Methyl 4-iodosylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-iodosylbenzoate is an organic compound with the formula C8H7IO2. It is the methyl ester of 4-iodobenzoic acid and can be viewed as an iodinated derivative of methyl benzoate. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Methyl 4-iodosylbenzoate can be synthesized through the Fischer esterification of 4-iodobenzoic acid with methanol. The reaction typically involves heating the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ester . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 4-iodosylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The aryl-iodide functionality allows it to participate in coupling reactions, such as the Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions and strong acids or bases for esterification and hydrolysis reactions.
Aplicaciones Científicas De Investigación
Methyl 4-iodosylbenzoate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials
Mecanismo De Acción
The mechanism of action of methyl 4-iodosylbenzoate primarily involves its reactivity as an aryl iodide. The iodine atom can participate in various substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Methyl 4-iodosylbenzoate can be compared with other similar compounds, such as:
Methyl 4-bromobenzoate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Methyl 4-chlorobenzoate: Another halogenated derivative with distinct chemical properties and uses.
Methyl 4-fluorobenzoate: Featuring a fluorine atom, this compound exhibits unique reactivity compared to its iodine counterpart.
These comparisons highlight the uniqueness of this compound, particularly in its reactivity and applications in organic synthesis.
Propiedades
Número CAS |
110349-21-8 |
|---|---|
Fórmula molecular |
C8H7IO3 |
Peso molecular |
278.04 g/mol |
Nombre IUPAC |
methyl 4-iodosylbenzoate |
InChI |
InChI=1S/C8H7IO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5H,1H3 |
Clave InChI |
HAIXKWYLLMWNPO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)I=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
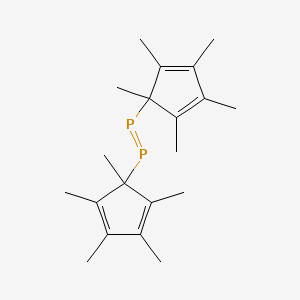



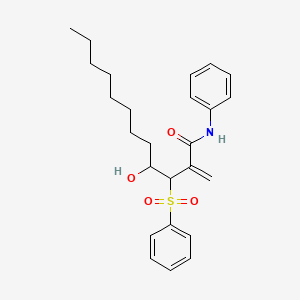
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
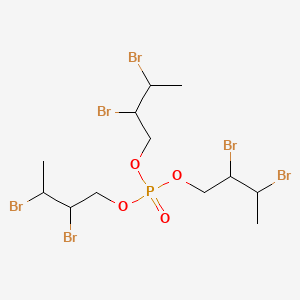
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
